molecular formula C15H13FO4 B6402843 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid CAS No. 1261907-29-2

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6402843
CAS No.: 1261907-29-2
M. Wt: 276.26 g/mol
InChI Key: UBNJEFQUYRIGCW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with fluoro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 3-methoxybenzoic acid.

    Grignard Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.

    Coupling Reaction: The 3-methoxybenzoic acid is coupled with the fluoro-substituted benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-(4-Hydroxy-3-methoxyphenyl)-3-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application:

    Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biological pathways.

    Materials Science: It may interact with other molecules to form complexes with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methoxyphenyl)-3-methoxybenzoic acid
  • 4-(4-Bromo-3-methoxyphenyl)-3-methoxybenzoic acid
  • 4-(4-Methyl-3-methoxyphenyl)-3-methoxybenzoic acid

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-8-10(15(17)18)3-5-11(13)9-4-6-12(16)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJEFQUYRIGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690191
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-29-2
Record name 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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